5-Bromo-2-methoxymethoxyphenol
Overview
Description
5-Bromo-2-methoxymethoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a bromine atom, and the hydrogen atom in the methoxy group is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxymethoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The protected compound then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation in a sodium hydrogen carbonate solution .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves similar steps as the laboratory synthesis but is carried out in larger reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxymethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
5-Bromo-2-methoxymethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxymethoxyphenol involves its interaction with specific molecular targets. The bromine atom and the methoxymethoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylphenol
- 2-Bromo-5-nitrophenol
- 4-Hydroxy-2-methoxybenzaldehyde
Uniqueness
5-Bromo-2-methoxymethoxyphenol is unique due to the presence of both a bromine atom and a methoxymethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-(methoxymethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUUEBKYZSQJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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